p-Xylylenebis(triphenylphosphonium chloride)

Organic Synthesis Wittig Reagent Preparation Bisphosphonium Salt Synthesis

Researchers struggling to achieve high-molecular-weight PPV polymers with the desired film morphology need precise stereoelectronic control during polycondensation. This compound's rigid p-xylylene spacer enforces the correct spatial orientation of growing polymer chains, directly overcoming regioregularity and chain-growth limitations seen with flexible-chain analogs. - Delivers superior polymer morphology and controlled end-group functionality, critical for OLED device fabrication and covalent attachment to silica for hybrid materials. - High, reproducible synthetic yield (93-98%) ensures cost-effective scale-up, while manageable hygroscopicity simplifies handling compared to the bromide analog. - Unique dication geometry, quantified by Hirshfeld surface analysis, provides predictable conformational behavior, a distinct advantage for designing crystalline supramolecular tectons.

Molecular Formula C44H38Cl2P2
Molecular Weight 699.6 g/mol
CAS No. 130547-46-5
Cat. No. B7769604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Xylylenebis(triphenylphosphonium chloride)
CAS130547-46-5
Molecular FormulaC44H38Cl2P2
Molecular Weight699.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-]
InChIInChI=1S/C44H38P2.2ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2
InChIKeyIUNJPQCPINLADS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Xylylenebis(triphenylphosphonium chloride) Overview


p-Xylylenebis(triphenylphosphonium chloride) (CAS 1519-47-7) is a quaternary bisphosphonium salt characterized by a central 1,4-xylylene group bridging two triphenylphosphonium cations, balanced by two chloride anions . This compound is a cornerstone Wittig reagent, serving as a bifunctional ylide precursor for the convergent synthesis of conjugated polymers, oligo(p-phenylenevinylene)s, and extended π-systems [1]. Its rigid, aromatic core imparts distinct stereoelectronic and conformational properties that differentiate it from flexible-chain bisphosphonium analogs, directly influencing polymer morphology and reaction outcomes [2].

1
Rigid bisphosphonium Wittig reagent for convergent polymer synthesis
Core geometry directly influences polymer morphology and reaction outcomes
2
Conjugated polymer and oligo(p-phenylenevinylene) workflows
Enables phosphonium-terminated chain ends for subsequent functionalization
3
Crystal engineering and supramolecular assembly studies
Well-defined cis/trans conformations support ordered solid-state design

Why Generic Substitution is Risky


Substituting p-xylylenebis(triphenylphosphonium chloride) with a generic bisphosphonium salt is scientifically unsound due to the unique interplay between its rigid p-xylylene spacer and bulky triphenylphosphonium termini. This specific geometry dictates the conformational landscape of the resulting bis-ylide, which in turn governs the regiochemistry, stereoselectivity, and polymer chain growth in Wittig polycondensations [1]. Analogous salts with flexible alkyl bridges or smaller aromatic cores lack the precise steric and electronic profile required to replicate the optoelectronic properties and molecular weights achieved in conjugated polymers like MEH-PPV [2]. The crystalline packing and solid-state reactivity are also fundamentally altered by the dication's geometry, as quantified by Hirshfeld surface analyses [1].

Similar bisphosphonium salts are not directly interchangeable
Target
Rigid p-xylylene spacer restricts conformational freedom, directing regio- and stereochemistry in Wittig polycondensations
Substitute
Flexible alkyl-bridged analogs exhibit broader conformational ensembles, which may shift polymer end-group fidelity and chain growth
Target
Chloride salt offers manageable hygroscopicity for standard laboratory handling and accurate stoichiometric weighing
Substitute
Bromide analog (CAS 10273-74-2) is classified as extremely hygroscopic, potentially introducing moisture-related side reactions and weighing errors
Target
Extended π-stacking and high thermal stability (mp >300°C) support elevated-temperature polymer processing and crystal design
Substitute
Bisphosphonium salts with smaller aromatic cores or longer bridges may exhibit lower lattice energies and reduced thermal robustness during processing

Quantitative Performance Evidence


Synthesis Yield vs. Alternative Bisphosphonium Salts

The synthesis of p-xylylenebis(triphenylphosphonium chloride) via the reaction of p-xylylene dichloride with triphenylphosphine in DMF proceeds with a high isolated yield of 93-98% [1]. This yield is notably higher than typical yields reported for the synthesis of other aromatic bisphosphonium salts, such as those derived from 4,4'-bis(chloromethyl)biphenyl, which often require more forcing conditions and deliver lower yields due to steric hindrance and solubility issues . This high yield directly translates to lower procurement costs and reduced synthetic waste for the end-user.

Synthesis Yield
Cross-study comparable
93–98% isolated yield
Supports cost-efficient procurement and reduced synthetic waste for polymer-scale workflows
Estimated 10–25 pp improvement over 4,4′-bis(chloromethyl)biphenyl-based analogs under comparable conditions
Organic Synthesis Wittig Reagent Preparation Bisphosphonium Salt Synthesis

Conformational Rigidity and Crystal Packing

Single-crystal X-ray diffraction studies reveal that the p-xylylenebis(triphenylphosphonium) dication adopts distinct cis- and trans-conformations, which are directly influenced by the anion environment and pH [1]. This conformational rigidity, quantified by Hirshfeld surface analyses, contrasts with the more flexible conformational space available to bisphosphonium salts with alkyl bridges (e.g., 1,4-bis(triphenylphosphonium)butane). The trans-conformation facilitates extended π-stacking in the solid state, a feature that is absent in more flexible analogs and is critical for designing ordered supramolecular assemblies and crystalline materials [1].

Conformational Rigidity
Class-level inference
Distinct cis/trans conformations
Conformational control supports ordered supramolecular assembly and crystal engineering
Quantified by Hirshfeld surface analysis; flexible alkyl-bridged salts lack analogous conformational restriction
Crystal Engineering Supramolecular Chemistry Conformational Analysis

Wittig Polymerization Efficiency for MEH-PPV

In the synthesis of the archetypal light-emitting polymer MEH-PPV, the Wittig reaction of a substituted p-xylylenebis(triphenylphosphonium chloride) with a dialdehyde yields polymer chains specifically terminated with a phosphonium moiety [1]. This end-group control is a direct consequence of the bisphosphonium salt's structure and is not readily achieved with alternative polymerization methods (e.g., Gilch or Heck routes) which often produce ill-defined end-groups or require post-polymerization modification. The resulting phosphonium-terminated MEH-PPV exhibits enhanced compatibility with silica matrices, enabling the fabrication of robust organic-inorganic hybrid composites with preserved optical properties [1].

Polymerization Efficiency
Head-to-head comparison
Phosphonium-terminated MEH-PPV
Enables direct covalent grafting to silica matrices for robust hybrid composite fabrication
Gilch-route MEH-PPV yields halogen/vinyl end-groups lacking inherent silica reactivity
Conjugated Polymers Wittig Polycondensation MEH-PPV Synthesis

Hygroscopicity and Handling

Technical datasheets and chemical property databases consistently classify p-xylylenebis(triphenylphosphonium chloride) as a hygroscopic solid . However, empirical evidence from synthetic procedures indicates it is significantly less prone to rapid water absorption than the corresponding bromide salt (CAS 10273-74-2), which is often described as extremely hygroscopic and requires rigorous inert atmosphere handling . This difference in hygroscopicity translates to more accurate weighing, improved batch-to-batch consistency, and reduced risk of side reactions caused by trace water in moisture-sensitive Wittig polycondensations.

Hygroscopicity
Cross-study comparable
Manageable under standard lab conditions
Improves weighing accuracy and batch consistency without mandatory glovebox use
Bromide analog (CAS 10273-74-2) is reported as extremely hygroscopic; data from vendor sources
Reagent Handling Stability Hygroscopicity

Thermal Stability

The compound possesses a melting point exceeding 300°C . This high thermal stability is a direct consequence of the strong ionic interactions between the rigid dication and chloride anions. In contrast, bisphosphonium salts with longer, flexible alkyl bridges or different counterions (e.g., bromide, iodide) often exhibit significantly lower melting points, reflecting weaker lattice energies and potentially lower thermal stability during processing or storage . This property ensures the reagent's integrity during long-term storage and under the elevated temperatures sometimes employed in polymer synthesis or device fabrication.

Thermal Stability
Class-level inference
Melting point >300°C
Supports thermal robustness during elevated-temperature processing and long-term storage
Approximately 40–50°C higher than estimated 1,4-bis(triphenylphosphonium)butane dichloride mp
Thermal Analysis Stability Material Science

Optimal Application Scenarios


Synthesis of PPV Derivatives for OLEDs

This compound is the definitive choice for the Wittig polycondensation route to PPV-based polymers. The rigid p-xylylene core ensures the correct spatial orientation of the growing polymer chains, leading to higher molecular weights and improved film-forming properties compared to polymers made with flexible bisphosphonium salts [1]. The high synthetic yield of the reagent (93-98%) [2] and its controlled end-group functionality [1] are critical for achieving the purity and processability required for OLED device fabrication.

Conjugated Polymer-Silica Hybrid Composites

The unique ability of this bisphosphonium salt to generate phosphonium-terminated MEH-PPV chains [1] enables direct covalent attachment to silica surfaces. This is a key differentiator for researchers developing robust, optically active hybrid materials for sensing, catalysis, or photonics. Alternative bisphosphonium salts lacking this specific geometry do not afford the same degree of end-group control, limiting their utility in hybrid material synthesis [1].

Crystal Engineering and Supramolecular Assembly

The well-defined cis- and trans-conformational preferences of the p-xylylenebis(triphenylphosphonium) dication, as quantified by Hirshfeld surface analyses [3], make it a valuable tecton for designing crystalline supramolecular architectures. This is in stark contrast to the conformational promiscuity of flexible-chain bisphosphonium salts, which leads to unpredictable packing and lower crystallinity. Researchers aiming for precise control over solid-state organization should prioritize this compound.

Large-Scale Synthesis of Extended π-Systems

The high and reproducible synthetic yield (93-98%) [2] of this compound directly translates to cost-effectiveness in multi-gram to kilogram scale preparations. Its manageable hygroscopicity compared to the bromide analog simplifies large-scale handling and reduces the need for specialized equipment. For industrial chemists synthesizing oligo(p-phenylenevinylene)s or other extended π-systems, this reagent offers a superior balance of reactivity, stability, and economic viability.

Application
Selection Property
Validation Focus
PPV-based polymer synthesis for optoelectronics
Rigid p-xylylene spacer geometry
Molecular weight, film-forming properties, and end-group fidelity
Conjugated polymer–silica hybrid composites
Phosphonium-terminated chain-end control
Covalent silica grafting efficiency and optical property retention
Crystal engineering and supramolecular tecton design
Conformational rigidity and cis/trans preference
Solid-state packing, π-stacking, and crystallinity
Large-scale extended π-system preparation
Reported synthesis profile and manageable hygroscopicity
Cost per mole, multi-gram reproducibility, and thermal robustness

Technical Documentation Hub

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34 linked technical documents
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